N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzenesulfonamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and enzyme inhibitory properties. The structure of this compound features a benzodioxin ring fused to a benzenesulfonamide moiety, which contributes to its unique chemical and biological properties.
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which this molecule belongs, are known to primarily target bacterial enzymes involved in the synthesis of folic acid .
Mode of Action
Sulfonamides generally act by inhibiting the bacterial enzyme dihydropteroate synthase, thereby preventing the synthesis of folic acid, an essential component for bacterial growth and multiplication .
Biochemical Pathways
The compound likely affects the biochemical pathway involved in the synthesis of folic acid in bacteria. By inhibiting the enzyme dihydropteroate synthase, it prevents the formation of dihydropteroic acid, a precursor to folic acid. This results in a deficiency of folic acid in the bacteria, which is necessary for the synthesis of nucleic acids and the growth and multiplication of bacteria .
Pharmacokinetics
It is known that sulfonamides are generally well absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces .
Result of Action
The result of the compound’s action would be the inhibition of bacterial growth and multiplication due to the disruption of folic acid synthesis. This could potentially lead to the death of the bacteria, depending on the extent of the disruption and the susceptibility of the bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzenesulfonamide typically involves the following steps:
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Formation of the Benzodioxin Ring: : The initial step involves the synthesis of the 2,3-dihydro-1,4-benzodioxin ring. This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
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Sulfonamide Formation: : The benzodioxin derivative is then reacted with benzenesulfonyl chloride in the presence of a base such as sodium carbonate (Na2CO3) to form the sulfonamide linkage. The reaction is typically carried out in an aqueous medium with controlled pH to ensure the formation of the desired product .
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Methoxylation: This can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzenesulfonamide undergoes various chemical reactions, including:
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Substitution Reactions: : The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be substituted with different alkyl or aryl groups .
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Oxidation and Reduction: : The benzodioxin ring can undergo oxidation to form quinone derivatives, while reduction reactions can lead to the formation of dihydro derivatives .
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Hydrolysis: : The sulfonamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, aryl halides in the presence of bases like sodium hydride (NaH) or lithium hydride (LiH).
Major Products
Substituted Sulfonamides: Various N-alkyl or N-aryl derivatives.
Oxidized Products: Quinone derivatives.
Hydrolysis Products: Amines and sulfonic acids.
Scientific Research Applications
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Chemistry: : Used as a building block in organic synthesis for the preparation of more complex molecules .
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Biology: : Investigated for its enzyme inhibitory properties, particularly against enzymes like carbonic anhydrase and lipoxygenase .
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Medicine: : Explored for its antibacterial and antifungal activities. It has shown potential as a therapeutic agent for treating infections and inflammatory conditions .
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Industry: : Utilized in the development of new materials and as a ligand in catalysis .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Lacks the methoxy group, which may affect its biological activity.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Contains a bromine atom, which can enhance its antibacterial properties.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide: The methyl group can influence its solubility and reactivity.
Uniqueness
The presence of the methoxy group in N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzenesulfonamide enhances its lipophilicity and may improve its ability to penetrate biological membranes, making it a more effective inhibitor of certain enzymes compared to its analogs .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-19-12-3-2-4-13(10-12)22(17,18)16-11-5-6-14-15(9-11)21-8-7-20-14/h2-6,9-10,16H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YECHCKCKBORGQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>48.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47195168 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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